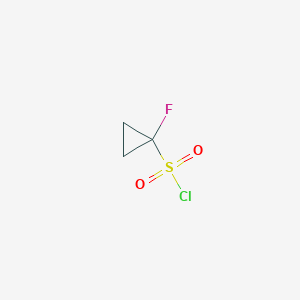
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea, also known as 3-APM, is an important organic compound used in various scientific and industrial applications. It is a white, crystalline solid with a melting point of 150-152°C and a boiling point of 222-223°C. 3-APM is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the production of pharmaceuticals, dyes, and other organic compounds. It also has applications in biochemistry and physiology, as it has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has a wide range of scientific applications. It has been used in studies of the structure and properties of proteins and other biomolecules, as well as in studies of the interactions between proteins and other molecules. It has also been used in studies of enzyme kinetics, including studies of the effects of inhibitors and activators on enzyme activity. Additionally, 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has been used in studies of the structure and function of DNA, RNA, and other nucleic acids.
作用機序
The exact mechanism of action of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. It is also believed to interact with certain proteins and other molecules, such as DNA, RNA, and other nucleic acids.
Biochemical and Physiological Effects
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has been found to have a wide range of biochemical and physiological effects. In studies of animals, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain types of cancer cells. It has also been found to have an anti-tumor effect, as well as an anti-fungal effect. Additionally, it has been found to have an anti-viral effect, and to be effective in the treatment of certain diseases, such as HIV and hepatitis.
実験室実験の利点と制限
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea in laboratory experiments. It is not soluble in water, and it can be toxic if not handled properly. Additionally, it can interact with other compounds and may not be suitable for use in certain types of experiments.
将来の方向性
There are several potential future directions for the use of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea. It could be used in the development of new drugs or therapies for the treatment of diseases such as cancer, HIV, and hepatitis. Additionally, it could be used in the development of new compounds for use in organic synthesis, as well as in the production of pharmaceuticals, dyes, and other organic compounds. Furthermore, it could be used in the study of the structure and function of proteins, DNA, RNA, and other nucleic acids. Finally, it could be used in the development of new catalysts for polymerization reactions.
合成法
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea can be synthesized from 3-aminophenol, dimethylformamide, and 3,3-dimethylbutyl isocyanate, using a two-step reaction. In the first step, the 3-aminophenol is reacted with dimethylformamide and 3,3-dimethylbutyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is then heated to 150-152°C and the resulting product is 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea.
特性
IUPAC Name |
1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)7-8-15-12(17)16-11-6-4-5-10(14)9-11/h4-6,9H,7-8,14H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPPACYXKJNQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)
